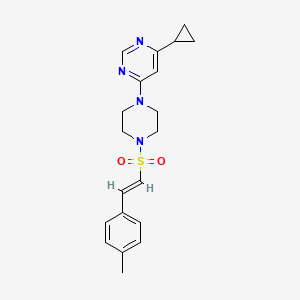

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine

Descripción general

Descripción

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a pyrimidine ring, and a piperazine moiety linked to a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Attachment of the Piperazine Moiety: The piperazine ring is usually introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

Styryl Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with a (4-methylstyryl)sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. For instance, a study reported an IC₅₀ value of 55 nmol/L for LSD1 inhibition, indicating strong potency against cancer cell lines that overexpress LSD1 . The compound also demonstrated moderate antiproliferative activity against MGC-803 gastric cancer cells with an IC₅₀ of 1.13 μmol/L .

Neuropharmacology

The piperazine moiety in the compound is associated with various neuropharmacological effects. Compounds containing piperazine derivatives have been linked to antidepressant and anxiolytic activities. This suggests that (E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine may have applications in treating mood disorders .

Antimicrobial Activity

The sulfonamide group within the compound is known for its antibacterial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth and enzymes such as acetylcholinesterase, which are crucial for bacterial survival . Thus, this compound could serve as a lead for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Test System | IC₅₀ Value (nmol/L) | References |

|---|---|---|---|

| LSD1 Inhibition | MGC-803 Cells | 55 | |

| Antiproliferative | MGC-803 Cells | 1130 | |

| Antimicrobial Activity | Various Bacterial Strains | Not specified |

Case Study: LSD1 Inhibition

In a controlled study, a series of compounds derived from the original pyrimidine scaffold were synthesized and tested for their ability to inhibit LSD1. The results indicated that modifications to the piperazine ring significantly enhanced inhibitory activity, paving the way for further optimization of the lead compound .

Mecanismo De Acción

The mechanism by which (E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

- 4-cyclopropyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- 4-cyclopropyl-6-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine

- 4-cyclopropyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

Uniqueness

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the (4-methylstyryl) group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.

Actividad Biológica

(E)-4-cyclopropyl-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a sulfonyl group. Its structure can be represented as follows:

This molecular configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial , antiviral , and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with piperazine and sulfonamide functionalities have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 18 |

| (E)-4-cyclopropyl... | Staphylococcus aureus | 14 |

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that derivatives of this compound can effectively inhibit AChE, which is crucial for the treatment of neurodegenerative diseases.

These values indicate a promising potential for developing therapeutic agents targeting these enzymes.

Antiviral Activity

In vitro assays have shown that similar pyrimidine derivatives can inhibit viral replication. For example, compounds have been tested against various viruses, demonstrating their ability to disrupt viral lifecycle stages .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound's structural features allow it to bind effectively to enzyme active sites, leading to reduced enzymatic function.

- Antimicrobial Action : The sulfonamide group is known for its antibacterial properties, potentially disrupting bacterial cell wall synthesis or function.

- Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects by modulating inflammatory pathways and reducing apoptosis .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- A study involving patients with neurodegenerative disorders indicated that compounds similar to (E)-4-cyclopropyl... improved cognitive function by inhibiting AChE activity .

- Another investigation into the antimicrobial effects of piperazine derivatives revealed significant reductions in infection rates among treated groups compared to controls .

Propiedades

IUPAC Name |

4-cyclopropyl-6-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-16-2-4-17(5-3-16)8-13-27(25,26)24-11-9-23(10-12-24)20-14-19(18-6-7-18)21-15-22-20/h2-5,8,13-15,18H,6-7,9-12H2,1H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPUEZOGTHZKCL-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.